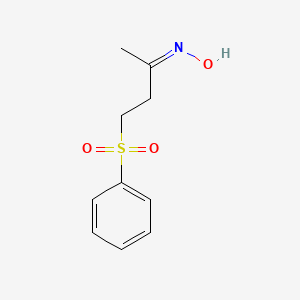
4-(Phenylsulfonyl)-2-Butanonoxim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenylsulfonyl)-2-butanone oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom
Wissenschaftliche Forschungsanwendungen
4-(Phenylsulfonyl)-2-butanone oxime has several applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfonyl)-2-butanone oxime typically involves the reaction of 4-(Phenylsulfonyl)-2-butanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for 4-(Phenylsulfonyl)-2-butanone oxime are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Phenylsulfonyl)-2-butanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other nitrogen-containing compounds.
Reduction: The oxime can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA (meta-Chloroperoxybenzoic acid) in ethyl acetate at room temperature.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Various electrophiles in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Nitriles and other nitrogen-containing compounds.
Reduction: Amines.
Substitution: Substituted oxime derivatives.
Wirkmechanismus
The mechanism of action of 4-(Phenylsulfonyl)-2-butanone oxime involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in therapeutic effects such as enzyme inhibition or activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsulfonylacetophenone: Another sulfone compound with similar reactivity and applications in organic synthesis.
Oxime Ethers: Compounds with similar functional groups that undergo similar chemical reactions.
Bispyridinium Oxime: Known for its use as a reactivator of nerve agent-inhibited acetylcholinesterase.
Uniqueness
4-(Phenylsulfonyl)-2-butanone oxime is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a sulfone group and an oxime group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
IUPAC Name |
(NZ)-N-[4-(benzenesulfonyl)butan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-9(11-12)7-8-15(13,14)10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPYXACPFYDPJC-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CCS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/CCS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














